molecular formula C15H10BrNO2 B2484985 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile CAS No. 864713-95-1

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile

Cat. No.: B2484985
CAS No.: 864713-95-1
M. Wt: 316.154
InChI Key: MBIUEJCNUUCHIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromo and formyl groups, facilitating nucleophilic substitution reactions. The nitrile group can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both the bromo and formyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[(2-bromo-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIUEJCNUUCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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